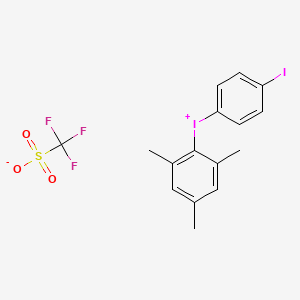
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Übersicht
Beschreibung
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate, also known as (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate, is a hypervalent iodine compound. It is characterized by the presence of two iodine atoms bonded to aromatic rings, with one of the rings being substituted with three methyl groups. This compound is notable for its use in various organic synthesis reactions due to its ability to act as an electrophilic arylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-iodophenyl)iodonium salts with 2,4,6-trimethylphenyl derivatives. One common method includes the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an iodinating agent. The reaction is usually carried out in chloroform at room temperature, leading to the formation of the desired iodonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and efficiency. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize yield are common strategies in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and phenols.
Solvents: Typical solvents include chloroform, dichloromethane, and acetonitrile.
Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with amines can yield arylamines, while reactions with thiols can produce arylthioethers.
Wissenschaftliche Forschungsanwendungen
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those requiring specific arylation patterns.
Wirkmechanismus
The mechanism of action of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the aryl group from the iodonium salt to a nucleophile. This process is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The triflate anion acts as a good leaving group, enhancing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: Similar in structure but with a methyl group instead of an iodine atom on the phenyl ring.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Contains three iodophenyl groups attached to a trimethylbenzene core.
Uniqueness
(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in arylation reactions. Its ability to act as a versatile electrophilic arylating agent makes it valuable in various synthetic applications, distinguishing it from other iodonium salts.
This compound’s unique properties and wide range of applications make it a significant tool in both academic research and industrial processes.
Eigenschaften
IUPAC Name |
(4-iodophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFLDHKPRIPGZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)I)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3I2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


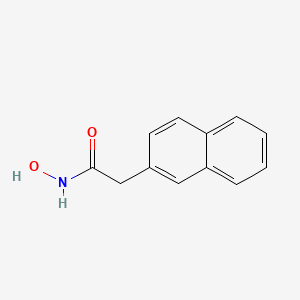
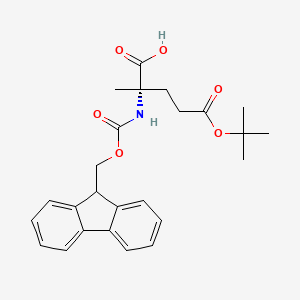

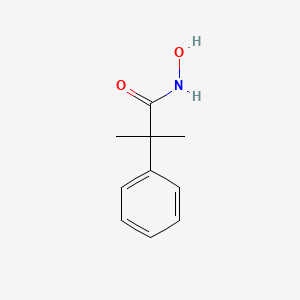

![[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339616.png)
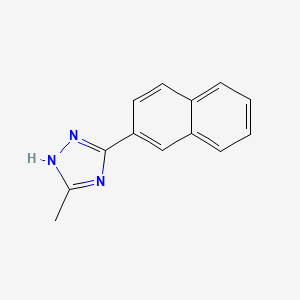


![(Acetonitrile)[2-di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine]gold(I) hexafluoroantimonate](/img/structure/B3339658.png)
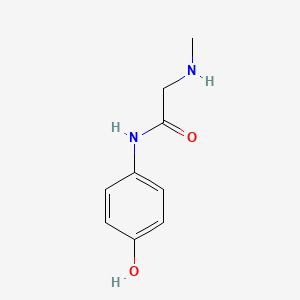
![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
